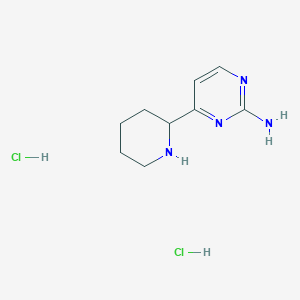
4-(ピペリジン-2-イル)ピリミジン-2-アミン二塩酸塩
概要
説明
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties
科学的研究の応用
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases. Its derivatives may be used as lead compounds in drug discovery and development.
Industry: The compound's properties make it useful in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
The primary target of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride acts as an ATP-competitive inhibitor . It has been shown to provide nano-molar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound plays a significant role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
Representative compounds of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
It is known that the compound is stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could be a factor in its stability.
生化学分析
Biochemical Properties
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of downstream targets involved in cell proliferation and survival. Additionally, 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride has been shown to interact with other kinases, further influencing various signaling pathways .
Cellular Effects
The effects of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of PKB leads to reduced phosphorylation of key substrates, such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors, which are involved in cell cycle regulation and apoptosis . This results in altered gene expression and metabolic changes that can impact cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, the compound may interact with other kinases and proteins, further influencing cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PKB and other kinases, resulting in prolonged effects on cell signaling and function .
Dosage Effects in Animal Models
The effects of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of PKB and other kinases .
Metabolic Pathways
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its activity and stability . These metabolic processes can influence the compound’s efficacy and duration of action, as well as its potential side effects .
Transport and Distribution
The transport and distribution of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is essential for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules, such as PKB, and modulate their activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of piperidine with pyrimidin-2-amine under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as the nucleophile and pyrimidin-2-amine as the electrophile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base such as triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them suitable for various applications.
類似化合物との比較
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Piperidine derivatives: These compounds share the piperidine nucleus and exhibit similar pharmacological properties.
Pyrimidin-2-amine derivatives: These compounds contain the pyrimidin-2-amine moiety and are used in various chemical and biological applications.
The uniqueness of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride lies in its specific structural features and the resulting biological activities. Its derivatives may offer advantages over other compounds in terms of efficacy, selectivity, and safety.
特性
IUPAC Name |
4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7;;/h4,6-7,11H,1-3,5H2,(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEROTXFKNRWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


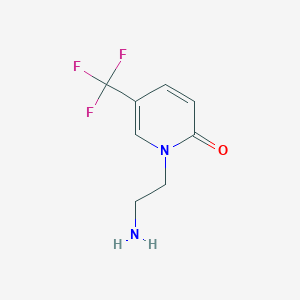
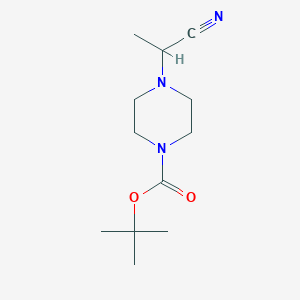





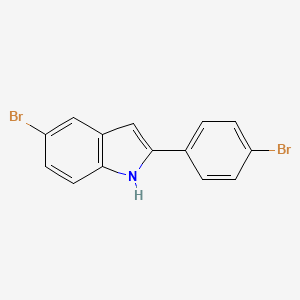

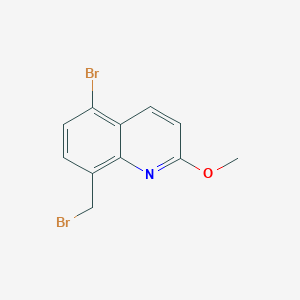
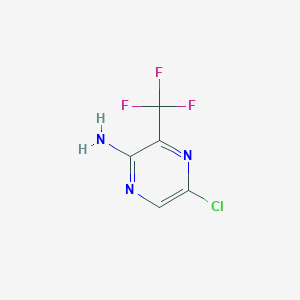
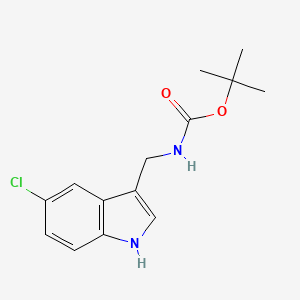
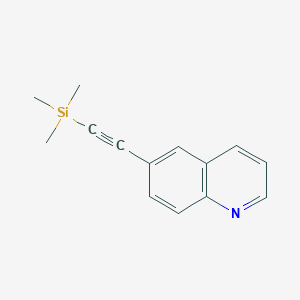
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)
